2-(4-Benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a trifluoromethyl group attached to a pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the piperazine derivative.
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)-5-trifluoromethylpyrimidine
- N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
Uniqueness
2-(4-Benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine and phenyl groups contribute to its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C22H21F3N4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H21F3N4/c23-22(24,25)20-15-19(18-9-5-2-6-10-18)26-21(27-20)29-13-11-28(12-14-29)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2 |
InChI Key |
IMOHIUMSZDSTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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